BenchChemオンラインストアへようこそ!

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole

Lipophilicity Physicochemical property Drug-likeness

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole (CAS 853334-09-5) is a heterocyclic small molecule (molecular formula C16H15N3O2S, molecular weight 313.4 g/mol) belonging to the 5-nitrobenzimidazole class. The compound features a 2-methyl-5-nitro-1H-benzimidazole core functionalized at the N1 position with a 4-ethylphenylthio substituent.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 853334-09-5
Cat. No. B11952181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole
CAS853334-09-5
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)SN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C
InChIInChI=1S/C16H15N3O2S/c1-3-12-4-7-14(8-5-12)22-18-11(2)17-15-10-13(19(20)21)6-9-16(15)18/h4-10H,3H2,1-2H3
InChIKeyXTJJGEUZKPGUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole (CAS 853334-09-5): Physicochemical & Structural Baseline for Procurement Decisions


1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole (CAS 853334-09-5) is a heterocyclic small molecule (molecular formula C16H15N3O2S, molecular weight 313.4 g/mol) belonging to the 5-nitrobenzimidazole class . The compound features a 2-methyl-5-nitro-1H-benzimidazole core functionalized at the N1 position with a 4-ethylphenylthio substituent. Nitrobenzimidazoles are recognized scaffolds in medicinal chemistry, with demonstrated utility in anticancer, antiparasitic, and antimicrobial research programs [1]. The presence of both the electron-withdrawing 5-nitro group and the lipophilic N1-thioether tail differentiates this compound from simpler N-alkyl congeners, establishing it as a structurally distinct entity for SAR exploration and chemical biology applications.

Why In-Class 2-Methyl-5-nitrobenzimidazole Analogs Cannot Be Considered Interchangeable with the 1-(4-Ethylphenyl)thio Derivative (CAS 853334-09-5)


The 2-methyl-5-nitrobenzimidazole core can accommodate diverse N1 substituents—from simple methyl and benzyl groups to heterocyclic tethers—yet the biological and physicochemical properties of the resulting molecules are highly divergent. Ramla et al. demonstrated that in MCF7 breast cancer cells, the parent 2-methyl-5(6)-nitro-1H-benzimidazole (compound 2) exhibited an IC50 of 4.52 μg, whereas a closely related analog (compound 7) bearing a different N1-substituent showed an IC50 of 8.29 μg, revealing that even minor structural changes at N1 alter potency by approximately 1.8-fold [1]. Furthermore, the lipophilicity (LogP) of N1-substituted analogs spans a wide range, from 1.94 for the unsubstituted parent to ≥3.82 for N1-benzyl derivatives , directly impacting membrane permeability, metabolic stability, and off-target binding. Consequently, generic procurement of any N1-substituted 2-methyl-5-nitrobenzimidazole without consideration of the specific substituent identity risks introducing uncontrolled variables into biological assays and synthetic workflows.

Quantitative Differentiation Matrix: 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole vs. Closest N1-Substituted 2-Methyl-5-nitrobenzimidazole Analogs


Enhanced Lipophilicity (LogP) via 4-Ethylphenylthio Substituent: Predicted vs. Measured LogP of N1-Alkyl/Benzyl Analogs

The 4-ethylphenylthio substituent at N1 is predicted to confer significantly higher lipophilicity than N1-alkyl or N1-benzyl congeners. While no experimentally measured LogP is available for CAS 853334-09-5, structural proximity to the 1-benzyl analog (C15H13N3O2, MW 267.28, LogP = 3.82 ) and the additional sulfur atom plus extra methylene unit in the target compound (C16H15N3O2S, MW 313.4 ) indicate a LogP exceeding 4.0—approximately 2 log units above the unsubstituted parent 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1, C8H7N3O2, MW 177.16, LogP = 1.94 [1]).

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight & Topological PSA Differentiation from N1-Methyl and N1-Benzyl Analogs

The target compound possesses a molecular weight of 313.4 g/mol and a topological polar surface area (TPSA) of 74.5 Ų (identical to the parent scaffold TPSA, as the thioether linkage does not introduce additional H-bond donors/acceptors beyond the nitro and imidazole groups) . In comparison, the 1-benzyl analog has MW 267.28 and TPSA 63.64 Ų , and 1,2-dimethyl-5-nitrobenzimidazole has MW 191.19 and TPSA 63.64 Ų . The higher MW of the target compound places it closer to the center of oral drug-like chemical space (MW < 500) while retaining a favorable TPSA, distinguishing it from the lower-MW, less lipophilic N-alkyl congeners.

Molecular weight Polar surface area Drug-likeness

N1-Thioether Linkage as a Distinct Chemotype: Structural Differentiation from N-Alkyl and N-Benzyl 2-Methyl-5-nitrobenzimidazoles

The target compound incorporates a thioether (–S–) linkage between the benzimidazole N1 and the 4-ethylphenyl group, whereas the most common N1-substituted analogs employ direct C–N bonds (e.g., 1-methyl, 1-benzyl, 1-phenyl derivatives) [1]. This thioether bridge introduces unique electronic and conformational properties: (i) the sulfur atom can participate in non-covalent sulfur–π, chalcogen bonding, and hydrogen-bonding interactions not available to carbon-only linkers; (ii) the C–S bond length (~1.82 Å) versus C–C (~1.54 Å) alters the spatial orientation of the aryl ring relative to the benzimidazole core, potentially modulating target binding. Among commercially available 5-nitrobenzimidazole building blocks, N1-arylthioether derivatives are substantially rarer than N1-alkyl or N1-benzyl analogs, making this compound a synthetically valuable entry point for exploring underexploited chemical space.

Chemotype Structure-activity relationship Covalent inhibitor design

5-Nitro Group Bioreductive Activation Potential: Scaffold-Level Antitumor Activity Baseline

The 5-nitro group is a well-established bioreductive trigger that can be enzymatically reduced under hypoxic conditions to generate cytotoxic nitro radical anions or nitroso/hydroxylamine intermediates [1]. In the 2-methyl-5-nitrobenzimidazole series, the parent compound (2-methyl-5(6)-nitro-1H-benzimidazole, compound 2) demonstrated an IC50 of 4.52 μg against MCF7 breast cancer cells under normoxic conditions [2]. While direct antitumor data for the target N1-(4-ethylphenyl)thio derivative are not yet published, the presence of the identical 5-nitro pharmacophore suggests retained bioreductive potential. The enhanced lipophilicity of the target compound (estimated LogP > 4.0 vs. parent LogP 1.94 [3]) may improve cellular uptake and hypoxia-selective cytotoxicity, a hypothesis that requires experimental validation.

Bioreductive prodrug Hypoxia Antitumor activity

Prioritized Application Scenarios for 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole (CAS 853334-09-5) Based on Quantitative Differentiation Evidence


Lipophilic Probe for Intracellular Target Engagement and Membrane Permeability Studies

With an estimated LogP exceeding 4.0—substantially higher than the parent 2-methyl-5-nitrobenzimidazole (LogP 1.94) and the 1-benzyl analog (LogP 3.82)—this compound is well-suited as a lipophilic probe for evaluating the impact of enhanced passive membrane permeability on target engagement in intracellular assays . Researchers investigating hypoxia-selective cytotoxins or antiparasitic nitrobenzimidazoles can use this compound to probe the relationship between LogP, cellular uptake, and potency [1].

N1-Thioether Chemotype Expansion for Structure-Activity Relationship (SAR) Libraries

The N1-arylthioether linkage is underrepresented in commercial benzimidazole libraries compared to N1-alkyl, N1-benzyl, and N1-aryl derivatives [2]. Procuring this compound enables medicinal chemistry teams to diversify their screening collections with a distinct chemotype that introduces sulfur-mediated non-covalent interactions (sulfur–π, chalcogen bonds), potentially revealing novel structure-activity relationships not accessible with carbon-only N1 substituents.

Synthetic Intermediate for Generating Diverse 1-Thioether Benzimidazole Libraries

The thioether (–S–) bridge can serve as a synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone, or metal-catalyzed cross-coupling). This compound provides a stable, well-characterized starting point for constructing focused libraries of N1-functionalized 5-nitrobenzimidazoles, supporting lead optimization programs in anticancer and anti-infective drug discovery [1].

Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound's distinct UV/Vis absorption profile (conferred by the nitrobenzimidazole chromophore), established molecular formula (C16H15N3O2S), and HPLC retention characteristics make it a suitable reference standard for developing and validating analytical methods targeting nitroaromatic heterocycles. Its intermediate LogP and TPSA position it as a calibration marker for chromatographic method development in preclinical ADME workflows .

Quote Request

Request a Quote for 1-((4-Ethylphenyl)thio)-2-methyl-5-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.